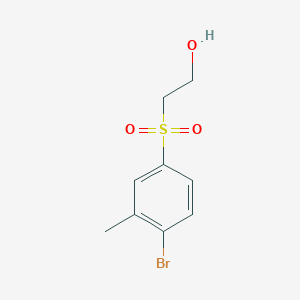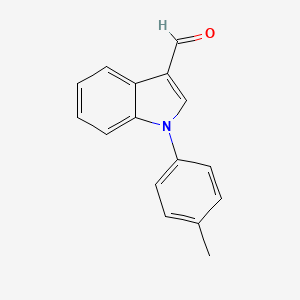amine hydrochloride CAS No. 1645414-72-7](/img/structure/B1383297.png)
[(5-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride
Overview
Description
(5-Bromothiophen-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C8H12BrNOS·HCl and a molecular weight of 286.62 g/mol(5-Bromothiophen-2-yl)methylamine hydrochloride(5-Bromothiophen-2-yl)methylamine hydrochloride.
Preparation Methods
The synthesis of (5-Bromothiophen-2-yl)methylamine hydrochloride typically involves the following steps:
Synthetic Routes: : The compound can be synthesized through the reaction of 5-bromothiophene-2-carboxaldehyde with 2-methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride(5-Bromothiophen-2-yl)methylamine hydrochloride.
Reaction Conditions: : The reaction is usually carried out in anhydrous conditions, using a solvent like dichloromethane or tetrahydrofuran, and under an inert atmosphere to prevent oxidation(5-Bromothiophen-2-yl)methylamine hydrochloride.
Industrial Production Methods: : On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield(5-Bromothiophen-2-yl)methylamine hydrochloride.
Chemical Reactions Analysis
(5-Bromothiophen-2-yl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form (5-bromothiophen-2-yl)methylamine oxide using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Substitution: (5-Bromothiophen-2-yl)methylamine hydrochloride.
Common Reagents and Conditions: : Typical reagents include sodium cyanoborohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions(5-Bromothiophen-2-yl)methylamine hydrochloride.
Major Products Formed: : The major products include (5-bromothiophen-2-yl)methylamine oxide, the corresponding amine, and various substituted derivatives(5-Bromothiophen-2-yl)methylamine hydrochloride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: : The compound can be used as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5-Bromothiophen-2-yl)methylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
(5-Bromothiophen-2-yl)methylamine hydrochloride is unique due to its specific structural features, such as the presence of the bromine atom and the methoxyethyl group. Similar compounds include:
5-Bromothiophene-2-carboxaldehyde: : Lacks the amine group.
2-Methoxyethylamine: : Lacks the bromine atom and thiophene ring.
(5-Bromothiophen-2-yl)methyl: amine : Similar structure but without the hydrochloride salt.
(5-Bromothiophen-2-yl)methylamine hydrochloride.
Properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNOS.ClH/c1-11-5-4-10-6-7-2-3-8(9)12-7;/h2-3,10H,4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJMVKOGUKBEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(S1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)

![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)

![(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383230.png)
![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)



